molecular formula C24H23N5O3S B2534011 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-03-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2534011
CAS RN: 1021075-03-5
M. Wt: 461.54
InChI Key: MEWWWGBBISFNTM-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated for its ability to activate GIRK channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, the GIRK1/2 subtype is widely expressed in the brain. Researchers have identified this compound as a potent and selective activator of GIRK1/2 channels, which could have implications for pain perception, epilepsy, reward/addiction, and anxiety .

Potential Therapeutic Target for Neurological Disorders

Given the compound’s effect on GIRK channels, it may serve as a potential therapeutic target for neurological disorders. GIRK channels are implicated in various brain functions, and selective pharmacological compounds like this one could help elucidate their roles and lead to novel treatments .

Metabolic Stability Improvement

In addition to its channel activation properties, this compound exhibits improved metabolic stability compared to prototypical urea-based compounds. This finding is essential for drug development, as metabolic stability impacts the compound’s pharmacokinetics and bioavailability .

Brain-Penetrant Pharmacological Tool

The lack of selective and brain-penetrant pharmacological tools for GIRK channels has hindered research in this area. However, this compound’s properties make it a promising candidate for further investigations into GIRK-related processes in the brain .

Scaffold for Drug Design

The novel ether-based scaffold identified in this compound could serve as a starting point for designing new drugs targeting GIRK channels. Researchers can explore modifications to enhance potency, selectivity, and brain penetration .

Structural Insights

While not directly related to applications, the crystal structure of this compound provides valuable structural insights. Understanding its interactions with triflate anions and hydrogen bonding patterns contributes to our knowledge of molecular behavior .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-16-22-20(24(30)26-14-17-7-10-25-11-8-17)13-21(18-5-3-2-4-6-18)27-23(22)29(28-16)19-9-12-33(31,32)15-19/h2-8,10-11,13,19H,9,12,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWWWGBBISFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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